![molecular formula C9H6BrClN2O2 B2605837 Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1820683-44-0](/img/structure/B2605837.png)
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate
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Overview
Description
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 8th and 6th positions, respectively, on the imidazo[1,2-A]pyridine ring, and a carboxylate ester group at the 2nd position. It is widely used as an intermediate in organic synthesis and has applications in medicinal chemistry due to its unique structural features .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological molecules .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various organic reactions due to the presence of bromine atoms, and they can interact with biological molecules due to the imidazo[1,2-a]pyridine ring .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Pharmacokinetics
The presence of a carboxylate ester group may confer good solubility in aqueous solutions .
Action Environment
It is known that the compound should be stored at a temperature between 28°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a bromoacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the imidazo[1,2-A]pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve organic solvents, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds or other complex structures .
Scientific Research Applications
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting infectious diseases like tuberculosis.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogues.
Material Science: Its unique structural features make it useful in the development of novel materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1H-imidazo[1,2-A]pyridine-8-carboxylate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
8-Bromo-6-chloroimidazo[1,2-A]pyridine: Lacks the carboxylate ester group, which affects its solubility and reactivity.
Uniqueness
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group.
Biological Activity
Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate (CAS Number: 1820683-44-0) is a heterocyclic compound notable for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in medicinal chemistry.
Structural Characteristics
This compound is characterized by:
- Bromine and Chlorine Substituents : Located at the 8th and 6th positions of the imidazo[1,2-A]pyridine ring.
- Carboxylate Ester Group : Positioned at the 2nd position, contributing to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₉H₆BrClN₂O₂ |
Molecular Weight | 289.51 g/mol |
CAS Number | 1820683-44-0 |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, making it a candidate for antimicrobial applications.
- Signal Transduction Modulation : The compound can modulate various signaling pathways by interacting with kinases and other proteins, influencing cellular responses.
- DNA Interaction : Preliminary studies suggest that it may bind to nucleic acids, potentially affecting gene expression.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including multidrug-resistant strains of bacteria. In vitro studies have demonstrated its effectiveness in inhibiting the growth of:
- Mycobacterium tuberculosis
- Staphylococcus aureus
These findings suggest its potential as a scaffold for developing new antibiotics.
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound has selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly among different cancer types:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12.5 |
HeLa (Cervical Cancer) | 15.0 |
A549 (Lung Cancer) | 20.0 |
Study on Antitubercular Activity
A study published in Journal of Medicinal Chemistry evaluated the antitubercular activity of this compound through a series of in vitro assays. The results indicated that the compound inhibited the growth of Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, showcasing its potential as a lead compound in tuberculosis treatment.
Cytotoxicity Assessment
In another study focusing on its cytotoxic effects, researchers assessed the compound's impact on various cancer cell lines using MTT assays. The findings suggested that the compound induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as an anticancer agent.
Applications in Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity:
- Antimicrobial Agents : Development of derivatives aimed at combating resistant bacterial strains.
- Anticancer Drugs : Exploration of analogs with improved potency and reduced toxicity.
Properties
IUPAC Name |
methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSBVWUPFZQCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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